Isoquinolinium, 2-(cyanomethyl)-, bromide
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Overview
Description
Isoquinolinium, 2-(cyanomethyl)-, bromide is a quaternary ammonium salt derived from isoquinoline. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the isoquinoline ring, with bromide as the counterion. It is a versatile reagent used in various organic synthesis processes, particularly in the formation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolinium, 2-(cyanomethyl)-, bromide can be synthesized through the reaction of isoquinoline with cyanomethyl bromide. The reaction typically involves refluxing isoquinoline with bromoacetonitrile in an organic solvent such as acetonitrile. The reaction mixture is then filtered to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(cyanomethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can be used in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Bases: Strong bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate substitution reactions.
Solvents: Organic solvents like acetonitrile and methanol are frequently employed in these reactions.
Major Products
The major products formed from reactions involving this compound include various heterocyclic compounds such as imidazoisoquinolines and pyrroloisoquinolines .
Scientific Research Applications
Isoquinolinium, 2-(cyanomethyl)-, bromide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic benefits.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(cyanomethyl)-, bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The cyanomethyl group acts as a nucleophile, participating in substitution and cyclization reactions. The bromide ion serves as a leaving group, enabling the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 2-(cyanomethyl)-, bromide: Similar in structure but derived from pyridine instead of isoquinoline.
Quaternary ammonium salts: A broad class of compounds with similar reactivity patterns.
Uniqueness
Isoquinolinium, 2-(cyanomethyl)-, bromide is unique due to its isoquinoline backbone, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium salts. Its ability to form complex heterocyclic structures makes it particularly valuable in organic synthesis .
Properties
CAS No. |
39595-94-3 |
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Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-isoquinolin-2-ium-2-ylacetonitrile;bromide |
InChI |
InChI=1S/C11H9N2.BrH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-5,7,9H,8H2;1H/q+1;/p-1 |
InChI Key |
DZJMFKVEXJEWBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC#N.[Br-] |
Origin of Product |
United States |
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